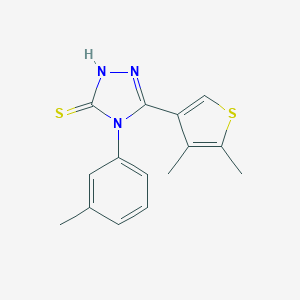![molecular formula C21H20ClN5O5 B457076 N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457076.png)
N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:
Preparation of 4-chlorophenoxy methyl intermediate: This involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the 4-chlorophenoxy methyl group.
Formation of the benzylidene intermediate: The 4-methoxybenzaldehyde is reacted with the 4-chlorophenoxy methyl intermediate in the presence of a base to form the benzylidene compound.
Synthesis of the final product: The benzylidene intermediate is then reacted with 4-nitro-1H-pyrazole and propanohydrazide under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with cellular receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide can be compared with similar compounds to highlight its uniqueness:
3-[(4-Chlorophenoxy)methyl]-N′-hydroxybenzenecarboximidamide: Similar structure but different functional groups, leading to different chemical and biological properties.
2-Phenyl substituted Benzimidazole derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure and specific activities.
Properties
Molecular Formula |
C21H20ClN5O5 |
|---|---|
Molecular Weight |
457.9g/mol |
IUPAC Name |
N-[(E)-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C21H20ClN5O5/c1-31-20-7-2-15(10-16(20)14-32-19-5-3-17(22)4-6-19)11-23-25-21(28)8-9-26-13-18(12-24-26)27(29)30/h2-7,10-13H,8-9,14H2,1H3,(H,25,28)/b23-11+ |
InChI Key |
CXRMYRBVVZVVOV-FOKLQQMPSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B456993.png)
![5-(5-ethyl-2-thienyl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456995.png)
![2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457000.png)

methanone](/img/structure/B457002.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B457003.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B457004.png)
![4-chloro-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457005.png)
![N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457008.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B457011.png)
methanone](/img/structure/B457012.png)
![5-[3-({[4-(Difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457013.png)
![(4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B457014.png)
![1-[3-(biphenyl-4-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B457015.png)
